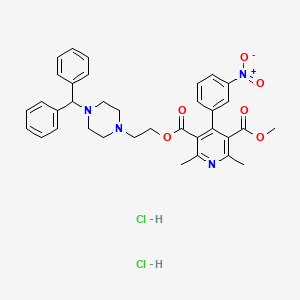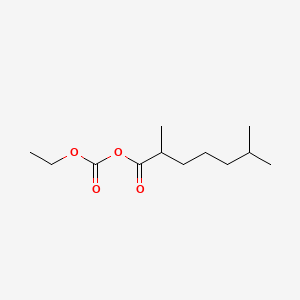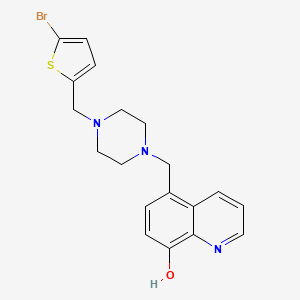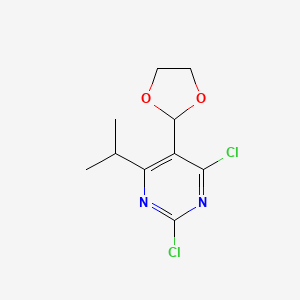
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and an isopropyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
科学的研究の応用
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine atoms and the dioxolane ring contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)benzene
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)pyridine
Uniqueness
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is unique due to the combination of its structural features, including the pyrimidine ring, dioxolane ring, and isopropyl group
特性
分子式 |
C10H12Cl2N2O2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC名 |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)7-6(9-15-3-4-16-9)8(11)14-10(12)13-7/h5,9H,3-4H2,1-2H3 |
InChIキー |
NSWLUTWQQMHXPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NC(=N1)Cl)Cl)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


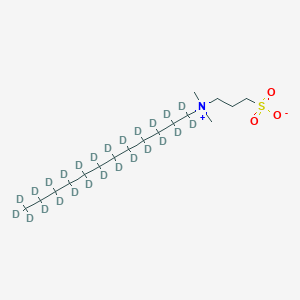


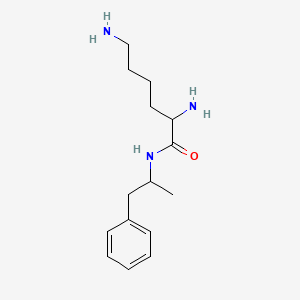

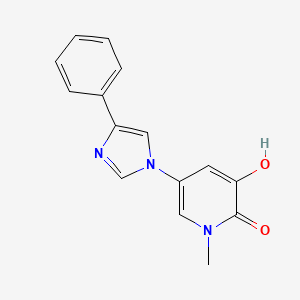
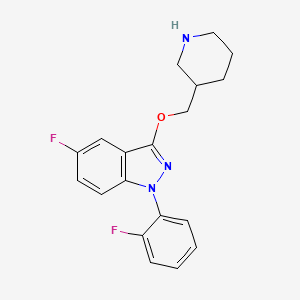
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
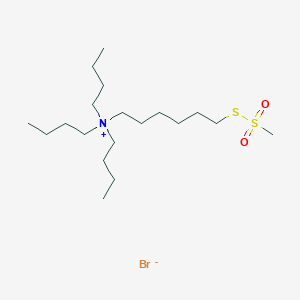
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
